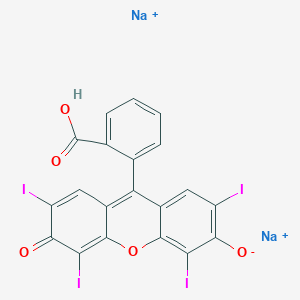
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate is a synthetic organic compound known for its vibrant color and unique chemical properties. This compound is often used as a dye and has applications in various scientific fields due to its distinct molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate typically involves the iodination of a xanthene derivative. The process begins with the preparation of the xanthene core, followed by the introduction of iodine atoms at specific positions on the molecule. The carboxyphenyl group is then added to complete the synthesis. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of the iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control over reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove iodine atoms or alter the carboxyphenyl group.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order iodinated derivatives, while reduction could produce deiodinated compounds.
Applications De Recherche Scientifique
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a fluorescent marker in cellular imaging and molecular biology experiments.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of colored materials and as a tracer in environmental studies.
Mécanisme D'action
The mechanism by which Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths, leading to fluorescence. This property is exploited in various imaging techniques. The molecular targets and pathways involved include binding to specific proteins or nucleic acids, allowing for visualization of cellular structures and processes.
Comparaison Avec Des Composés Similaires
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate can be compared to other xanthene-based dyes, such as:
Fluorescein: Similar in structure but lacks the iodine atoms, resulting in different fluorescence properties.
Eosin: Contains bromine atoms instead of iodine, used in histology for staining tissues.
Rhodamine: Another xanthene dye with different substituents, used in various fluorescence applications.
The uniqueness of this compound lies in its tetraiodinated structure, which imparts distinct optical properties and makes it suitable for specific scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H7I4Na2O5+ |
|---|---|
Poids moléculaire |
880.9 g/mol |
Nom IUPAC |
disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-1 |
Clé InChI |
IINNWAYUJNWZRM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


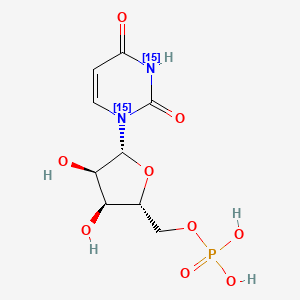
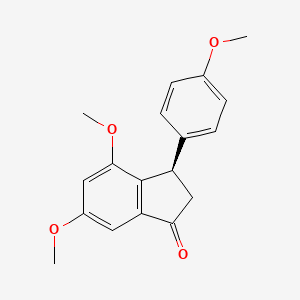
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

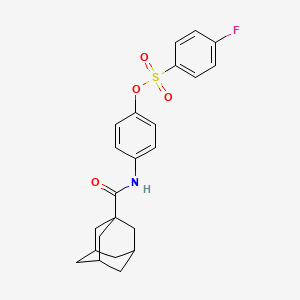
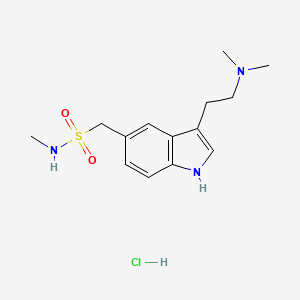

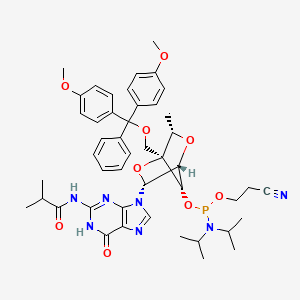

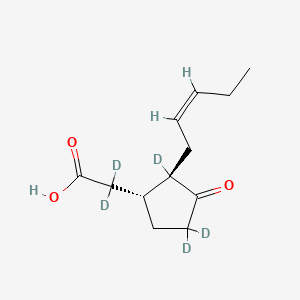
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
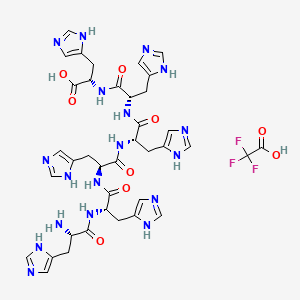
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
